5,7-dihydro-4H-1,2-benzoxazol-6-one
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Overview
Description
5,7-dihydro-4H-1,2-benzoxazol-6-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Such factors can significantly impact the effectiveness of benzoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-1,2-benzoxazol-6-one typically involves the cyclization of 2-aminophenol with various carbonyl compounds. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by intramolecular cyclization . The reaction is usually carried out in a solvent like chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
5,7-dihydro-4H-1,2-benzoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nitriles are used under conditions such as reflux in polar solvents.
Major Products
The major products formed from these reactions include substituted benzoxazoles, amine derivatives, and various functionalized benzoxazole compounds .
Scientific Research Applications
5,7-dihydro-4H-1,2-benzoxazol-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar biological activities.
2-aminophenol: A precursor in the synthesis of benzoxazole derivatives.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A derivative with enhanced anticancer activity.
Uniqueness
5,7-dihydro-4H-1,2-benzoxazol-6-one is unique due to its specific structural features that allow for diverse chemical modifications. This versatility makes it a valuable compound in the synthesis of new drugs and materials with tailored properties .
Properties
IUPAC Name |
5,7-dihydro-4H-1,2-benzoxazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJITNRIWOXAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)ON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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